molecular formula C20H13N5O B4960616 7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No. B4960616
M. Wt: 339.3 g/mol
InChI Key: AISRZBOXWHUXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has drawn significant attention in the field of medicinal chemistry. It belongs to the class of pyrido-triazolo-pyrimidine derivatives, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, bacteria, and viruses. It may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one in lab experiments is its broad spectrum of biological activity. It has been shown to exhibit activity against a wide range of cancer cell lines, fungi, bacteria, and viruses. In addition, it has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research and development of 7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This could lead to the development of more selective and potent therapeutic agents. Another direction is to explore its potential as a combination therapy with other anticancer or antifungal agents. Finally, there is a need to optimize its pharmacokinetic properties and develop more efficient synthesis methods to increase its availability and reduce its cost.

Synthesis Methods

Several methods have been reported for the synthesis of 7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one. One of the most commonly used methods involves the reaction of 2-amino-4,6-diphenylpyrido[4,3-d]pyrimidine-7-carboxylic acid with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The resulting product is then treated with an acid to obtain the final compound.

Scientific Research Applications

7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. In addition, it has been shown to have potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

8,11-diphenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O/c26-19-17-16(11-12-24(19)15-9-5-2-6-10-15)23-20-21-13-22-25(20)18(17)14-7-3-1-4-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISRZBOXWHUXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

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